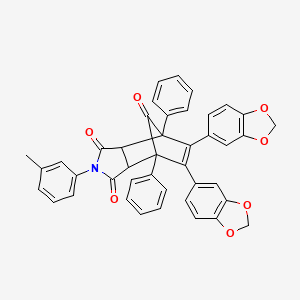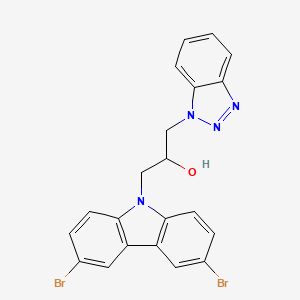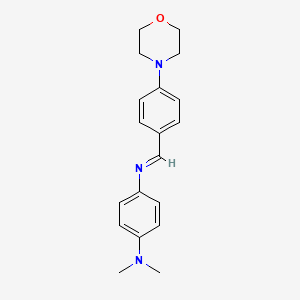
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-(morpholin-4-YL)heptan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000617 is a compound identified through the Medicines for Malaria Venture’s Malaria Box, which contains a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of Babesia and Theileria parasites, which are responsible for diseases such as babesiosis and theileriosis .
Preparation Methods
The synthetic routes and reaction conditions for MMV000617 are not widely published. compounds in the Malaria Box are typically synthesized using standard organic chemistry techniques, including multi-step synthesis involving various reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
MMV000617 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV000617 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies exploring new synthetic routes and reaction mechanisms.
Biology: It is used in studies investigating the biology of Babesia and Theileria parasites.
Medicine: It is being explored as a potential treatment for diseases caused by these parasites.
Industry: It may have applications in the development of new antiparasitic drugs.
Mechanism of Action
The mechanism of action of MMV000617 involves the inhibition of key enzymes and pathways in the parasites. This compound targets specific molecular pathways that are essential for the survival and replication of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
MMV000617 can be compared with other compounds in the Malaria Box, such as MMV020490 and MMV020275. These compounds also show potent inhibitory effects against Babesia and Theileria parasites but differ in their chemical structure and specific targets. MMV000617 is unique in its specific mechanism of action and its potential for high selectivity and potency .
Properties
Molecular Formula |
C25H34ClNO3 |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-6-methyl-1-morpholin-4-ylheptan-3-ol |
InChI |
InChI=1S/C25H34ClNO3/c1-19(2)12-13-25(28,21-6-10-23(29-3)11-7-21)24(18-27-14-16-30-17-15-27)20-4-8-22(26)9-5-20/h4-11,19,24,28H,12-18H2,1-3H3 |
InChI Key |
BKARIVRTTVHMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)OC)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


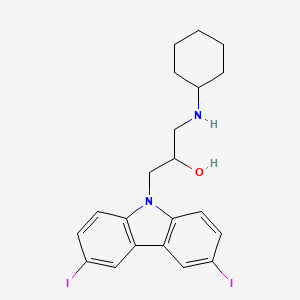
![5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10795905.png)
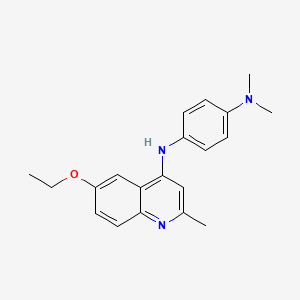
![N-[4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]thiophene-2-carboxamide](/img/structure/B10795915.png)
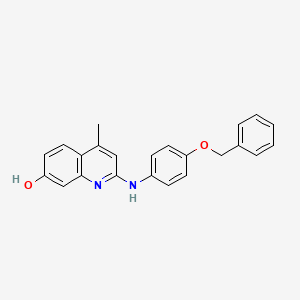
![4,9-dimethyl-8-[(4-methylphenyl)carbonyl]-2H-furo[2,3-h]chromen-2-one](/img/structure/B10795926.png)


![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)
![7-(3,4-dimethoxyphenyl)-9-[3-(1H-imidazol-1-yl)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-imine](/img/structure/B10795946.png)
![[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)
